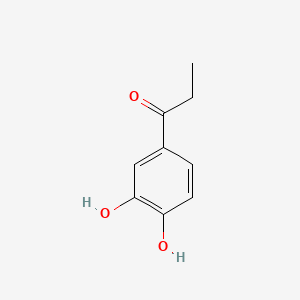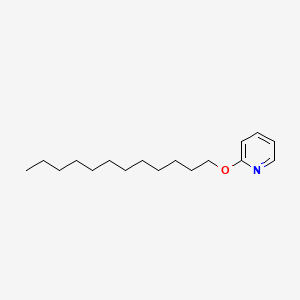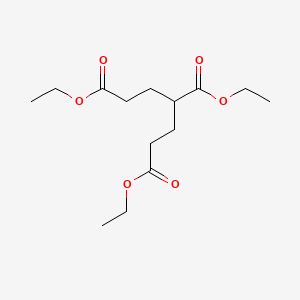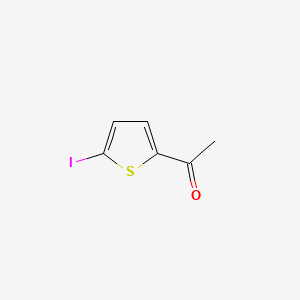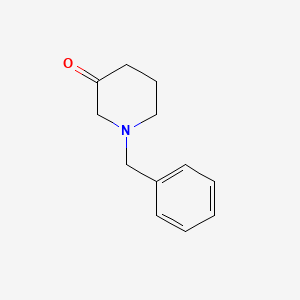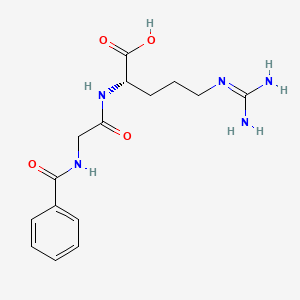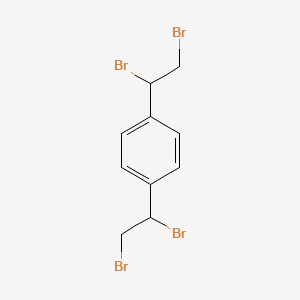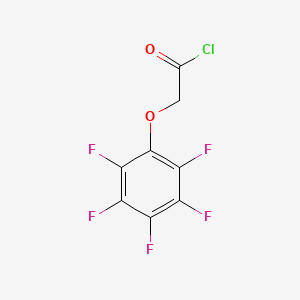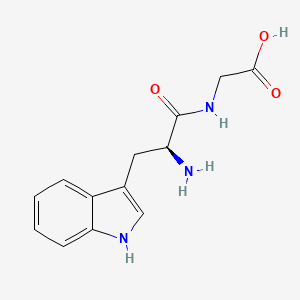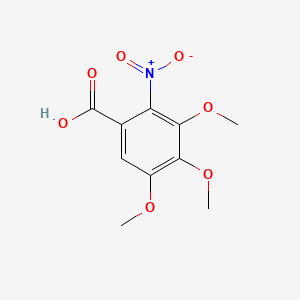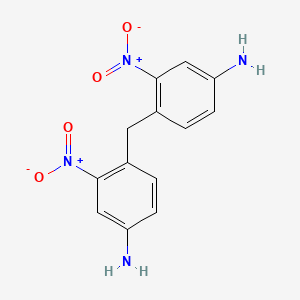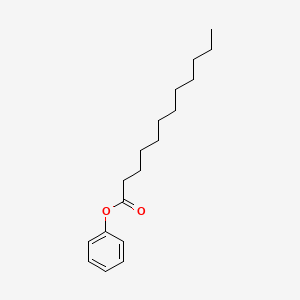
Phenyl laurate
Übersicht
Beschreibung
Phenyl laurate is an organic compound with the chemical formula C18H28O2. It is an ester formed from phenol and lauric acid. This compound is known for its stability and is used in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Phenyl laurate, also known as phenyl dodecanoate, is a compound that primarily targets lipoprotein lipase, an enzyme that plays a crucial role in lipid metabolism . Lipoprotein lipase catalyzes the hydrolysis of lipid p-nitrophenyl esters, a process in which this compound acts as a substrate .
Mode of Action
The interaction of this compound with lipoprotein lipase results in the hydrolysis of the esters . This process is described by the integrated form of the Michaelis-Menten equation, indicating that this compound follows a typical enzyme-substrate interaction . The hydrolysis of this compound by lipoprotein lipase leads to changes in the concentration of components of the mixed micelles, which are aggregates of surfactant molecules .
Biochemical Pathways
This compound is involved in the lipid metabolism pathway, specifically in the hydrolysis of lipid p-nitrophenyl esters . This process affects the concentration of components in mixed micelles, influencing the downstream effects of lipid metabolism . The hydrolysis of this compound results in the production of lauryl hydroxamate when hydroxylamine is the nucleophile .
Pharmacokinetics
It is known that this compound is a substrate for lipoprotein lipase, indicating that it is metabolized in the body . The bioavailability of this compound would depend on factors such as its absorption and distribution in the body, which are yet to be fully understood .
Result of Action
The hydrolysis of this compound by lipoprotein lipase leads to changes in the concentration of components of mixed micelles . This can influence lipid metabolism and potentially impact cellular processes related to lipid utilization and storage .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds that can interact with this compound or the enzymes it targets . .
Biochemische Analyse
Biochemical Properties
Phenyl laurate plays a significant role in biochemical reactions, particularly in the hydrolysis of lipid esters. It interacts with enzymes such as lipoprotein lipase, which catalyzes the hydrolysis of this compound into phenol and lauric acid . This interaction is crucial for understanding the enzyme’s specificity and kinetics. This compound also interacts with other biomolecules, including proteins and lipids, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of metabolites and energy production . Additionally, this compound can impact cell membrane integrity and fluidity, affecting cellular communication and transport processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of lipoprotein lipase, forming an acyl-enzyme intermediate that facilitates the hydrolysis reaction . This binding interaction is essential for the enzyme’s catalytic activity and substrate specificity. This compound can also inhibit or activate other enzymes, depending on its concentration and the presence of cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in enzyme activity and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and improve metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress and mitochondrial dysfunction . These threshold effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipoprotein lipase and phenylalanine hydroxylase, influencing the conversion of lipids and amino acids into energy . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can permeate the paracellular pathway in intestinal epithelial cells, enhancing the absorption of other molecules . This compound also interacts with transporters and binding proteins, affecting its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within the cell can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl laurate can be synthesized through the esterification of phenol and lauric acid. The reaction typically involves heating phenol and lauric acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the yield and purity of the product. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl laurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: this compound can be oxidized under specific conditions to produce corresponding carboxylic acids and phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Phenol and lauric acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl laurate is used in various scientific research applications, including:
Chemistry: As a substrate in enzymatic studies to understand ester hydrolysis mechanisms.
Biology: In studies involving lipid metabolism and enzyme activity.
Medicine: As a model compound in drug formulation and delivery research.
Industry: In the production of surfactants, lubricants, and plasticizers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl laurate: An ester formed from methanol and lauric acid.
Ethyl laurate: An ester formed from ethanol and lauric acid.
Benzyl laurate: An ester formed from benzyl alcohol and lauric acid.
Uniqueness
Phenyl laurate is unique due to its phenolic ester structure, which imparts different chemical properties compared to other lauric acid esters. Its stability and specific reactivity make it suitable for various specialized applications in research and industry.
Eigenschaften
IUPAC Name |
phenyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORCTAUIXXZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063367 | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-00-6 | |
| Record name | Phenyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of phenyl laurate?
A1: this compound, also known as phenyl dodecanoate, is an ester. Its molecular formula is C18H28O2, and its molecular weight is 276.40 g/mol [, ]. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for similar compounds containing the phenyl dodecanoate structure [, ].
Q2: What are the applications of this compound?
A2: this compound is primarily used as a substrate for determining lipase activity in various biological samples like serum [, , ]. Its hydrolysis by lipase yields phenol, which can be easily quantified using colorimetric methods, providing a measure of lipase activity [, ].
Q3: How do the structural properties of this compound and similar compounds relate to their suitability as lipase substrates?
A3: Studies have shown that long alkyl chain esters of fluorescent p-substituted phenols, like this compound, are particularly suitable for use as fluorescent substrates for lipase activity measurements. This is because their emission wavelengths differ significantly from those of the corresponding phenols, allowing for easier detection of hydrolysis products [].
Q4: How does the presence of baker's yeast (Saccharomyces cerevisiae) influence the hydrolysis of this compound?
A4: Research indicates that lyophilized Saccharomyces cerevisiae can catalyze the hydrolysis of this compound. Interestingly, this hydrolysis appears to be linked to the growth phase of the yeast, suggesting the growth-associated production of lipase by the organism [].
Q5: Has the immobilization of lipase been explored for this compound hydrolysis?
A5: Yes, studies have investigated immobilizing lipase obtained from Bacillus coagulans BTS-1 onto various matrices like silica and celite to study its effect on this compound hydrolysis. These studies found that immobilization can enhance lipase stability at higher temperatures and acidic pH, potentially improving its effectiveness in catalyzing this compound hydrolysis [].
Q6: Are there any reported studies on the catalytic activity of micelles on this compound hydrolysis?
A6: Yes, research has shown that micelles containing cetyltrimethylammonium bromide (CTAB) can catalyze the reaction of hydroxide ions with substituted phenyl laurates, including this compound itself. This catalysis obeys a Michaelis-Menten-like rate law, providing insight into the reaction mechanism and the role of micelles in influencing ester hydrolysis [].
Q7: Are there any computational studies focusing on this compound or similar compounds?
A7: While specific computational studies on this compound are limited in the provided research, one study explored the development of one-target and multi-target QSAR (Quantitative Structure-Activity Relationship) models for dodecanoic acid derivatives. This approach might offer insights into predicting the activity and properties of this compound and its analogues based on their structural features [].
Q8: What analytical methods are employed to study this compound and its hydrolysis?
A8: Various analytical techniques are employed in the research regarding this compound. These include spectroscopic methods like IR, 1H NMR, and 13C NMR for structural characterization [, ]. Additionally, colorimetric assays are widely used to quantify phenol released during lipase-catalyzed hydrolysis of this compound, enabling the determination of enzyme activity [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


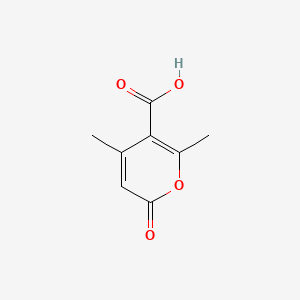
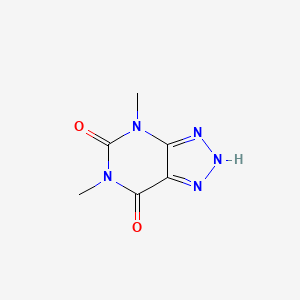
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
